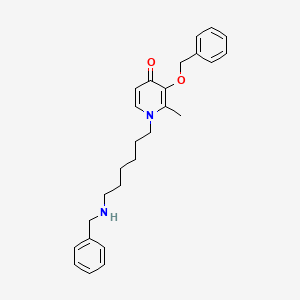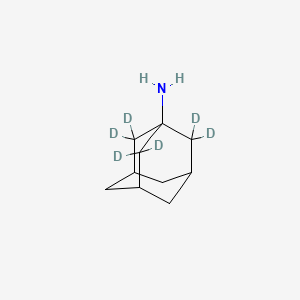
Sos1-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-12 is a small molecule inhibitor targeting the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the RAS signaling pathway, which is implicated in various cancers. By inhibiting SOS1, this compound aims to disrupt the activation of RAS proteins, thereby inhibiting cancer cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Sos1-IN-12 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are intermediates that are further functionalized to yield this compound. These intermediates often contain key functional groups that are essential for the biological activity of the final compound .
Applications De Recherche Scientifique
Sos1-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the RAS signaling pathway and its regulation by SOS1
Biology: Investigated for its role in modulating cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Explored as a potential therapeutic agent for treating cancers driven by RAS mutations, such as lung, colorectal, and pancreatic cancers
Industry: Utilized in the development of new cancer therapies and in drug discovery programs targeting the RAS signaling pathway
Mécanisme D'action
Sos1-IN-12 exerts its effects by binding to the catalytic domain of SOS1, thereby preventing the interaction between SOS1 and RAS proteins. This inhibition blocks the guanine nucleotide exchange activity of SOS1, leading to a decrease in the active GTP-bound form of RAS. Consequently, the downstream signaling pathways, such as the RAF-MEK-ERK pathway, are inhibited, resulting in reduced cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
HM99462: A novel SOS1 inhibitor that abrogates GTP-binding to KRAS and shows promising antitumor activity.
Uniqueness of Sos1-IN-12
This compound is unique in its specific binding affinity and selectivity for SOS1, which allows for effective inhibition of the RAS signaling pathway. Its distinct chemical structure and binding mode differentiate it from other SOS1 inhibitors, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C23H26F3N5 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-piperazin-1-ylphthalazin-1-amine |
InChI |
InChI=1S/C23H26F3N5/c1-14-18(5-4-6-21(14)23(24,25)26)15(2)28-22-20-13-17(31-11-9-27-10-12-31)7-8-19(20)16(3)29-30-22/h4-8,13,15,27H,9-12H2,1-3H3,(H,28,30)/t15-/m1/s1 |
Clé InChI |
MJSKXOIIHARCLW-OAHLLOKOSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |
SMILES canonique |
CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)


![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)


![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)

